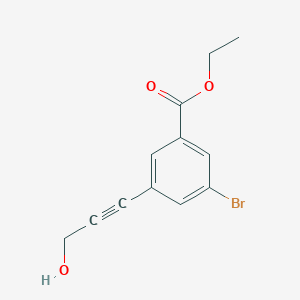
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is a synthetic organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, molecular biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide typically involves multiple steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes or ketones.
Dimethylamino Substitution: Introduction of dimethylamino groups at positions 3 and 6 can be achieved through nucleophilic substitution reactions using dimethylamine.
Iododecyl Chain Attachment: The iododecyl chain can be attached via alkylation reactions using iodoalkanes.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups.
Reduction: Reduction reactions can occur at the acridine core or the iododecyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the acridine core or the iododecyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a fluorescent probe for studying biological molecules and processes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide depends on its specific application:
Molecular Targets: The compound may interact with DNA, proteins, or other biomolecules.
Pathways Involved: It may influence cellular pathways related to signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is unique due to its specific functional groups and iododecyl chain, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Propiedades
Número CAS |
477761-02-7 |
|---|---|
Fórmula molecular |
C27H39I2N3 |
Peso molecular |
659.4 g/mol |
Nombre IUPAC |
10-(10-iododecyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C27H39IN3.HI/c1-29(2)24-15-13-22-19-23-14-16-25(30(3)4)21-27(23)31(26(22)20-24)18-12-10-8-6-5-7-9-11-17-28;/h13-16,19-21H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JCGAVAMFJFFRGX-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCCCCCI)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




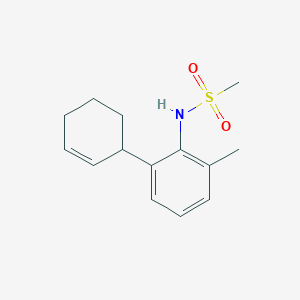
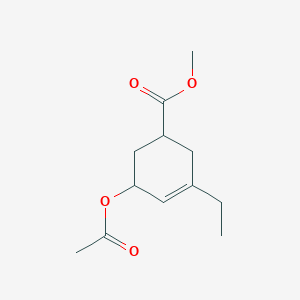
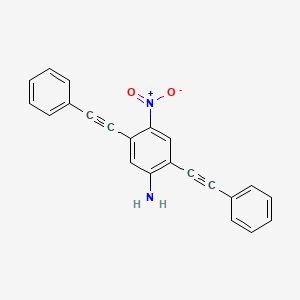
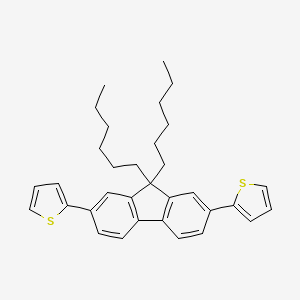
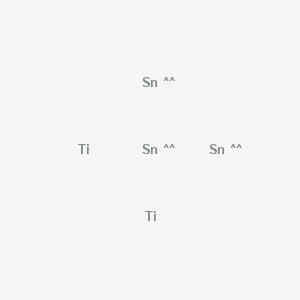
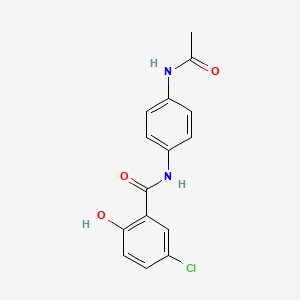

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
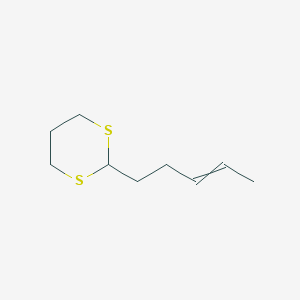
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
